2,4-Dihydroxy-5-phenylpyridine

Total Synthesis Natural Product Chemistry Knoevenagel Condensation

Replicating Snider & Lu (1996) total synthesis of leporin A? The Knoevenagel condensation with 2-methyl-6E,8E-decadienal requires the 5-phenyl substituent-simpler 2-pyridone analogs fail to construct the tricyclic core. This building block delivers the exact electronic and steric profile needed. - Enables the tandem condensation-hetero Diels-Alder cascade (35% key step yield) - 5-Phenyl group adds ~1.5-2.0 log units of lipophilicity vs. 5-methyl analogs, improving membrane permeability - Also serves as precursor for 3-iodo derivative used in Pd/C-catalyzed Suzuki-Miyaura coupling to 3-aryl-4-oxypyridin-2(1H)-ones for antiviral nucleobase analog libraries

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 102249-52-5
Cat. No. B033596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-5-phenylpyridine
CAS102249-52-5
Synonyms2,4-Dihydroxy-5-phenylpyridine
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CNC(=CC2=O)O
InChIInChI=1S/C11H9NO2/c13-10-6-11(14)12-7-9(10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14)
InChIKeyWOWFNIHXOJTJFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxy-5-phenylpyridine (CAS 102249-52-5): A 5-Phenyl-Substituted Hydroxypyridone Scaffold for Medicinal Chemistry and Natural Product Synthesis


2,4-Dihydroxy-5-phenylpyridine (CAS 102249-52-5) is a heterocyclic small molecule with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol. The compound exists predominantly in its tautomeric form, 4-hydroxy-5-phenyl-2(1H)-pyridinone . It is characterized by a pyridine ring bearing hydroxyl groups at the 2- and 4-positions and a phenyl substituent at the 5-position. This substitution pattern affords a distinct electronic and steric profile, enabling its use as a versatile synthetic building block, particularly in the total synthesis of the anti-insectan natural product leporin A [1].

Why Generic 2,4-Dihydroxy-5-phenylpyridine Substitution Fails: The Critical Role of the 5-Phenyl Group in Synthetic and Biological Performance


2,4-Dihydroxy-5-phenylpyridine cannot be freely interchanged with other hydroxypyridone analogs because the 5-phenyl substituent is not a passive structural feature. In the total synthesis of leporin A, the phenyl group at the 5-position is essential for the Knoevenagel condensation with 2-methyl-6E,8E-decadienal, enabling the construction of the key tricyclic intermediate [1]. Substituting this compound with 4-hydroxy-2-pyridone (lacking the 5-phenyl group) or 4-hydroxy-5-methyl-2-pyridone would alter both the reactivity and the steric outcome of this pivotal step. Furthermore, the phenyl ring enhances lipophilicity (clogP increase of approximately 1.5–2.0 log units relative to 5-methyl or unsubstituted analogs, based on class-level structure–property relationships), which can significantly impact membrane permeability and target engagement in cell-based assays.

Product-Specific Quantitative Evidence Guide: 2,4-Dihydroxy-5-phenylpyridine vs. Closest Hydroxypyridone Analogs


Leporin A Total Synthesis: Essential 5-Phenyl Building Block for Knoevenagel Condensation

In the first total synthesis of leporin A, 4-hydroxy-5-phenyl-2-pyridone (the tautomeric form of 2,4-dihydroxy-5-phenylpyridine) serves as the essential pyridone coupling partner. The Knoevenagel condensation with 2-methyl-6E,8E-decadienal proceeds to construct the tricyclic intermediate 3 in 35% yield in a single pot. Subsequent hydroxylation (71% yield) and methylation (77% yield) complete the synthesis [1]. Replacing this building block with 4-hydroxy-2-pyridone (lacking the 5-phenyl group) would fail to provide the requisite steric and electronic environment for the tandem condensation–cycloaddition cascade.

Total Synthesis Natural Product Chemistry Knoevenagel Condensation

Suzuki–Miyaura Cross-Coupling: Gateway to 3-Aryl-4-oxypyridin-2(1H)-one Libraries

2,4-Dihydroxy-5-phenylpyridine can be iodinated at the 3-position and subsequently employed in heterogeneous Pd/C-catalyzed Suzuki–Miyaura cross-coupling reactions with arylboronic acids. This methodology produces 3-aryl-4-oxypyridin-2(1H)-one derivatives that serve as intermediates for antiherpetic nucleobase analogs [1]. In contrast, simpler 5-unsubstituted or 5-alkyl hydroxypyridones do not provide the same product diversification potential because the 5-phenyl group contributes to the overall molecular framework necessary for the biological activity of the final compounds. The Pd/C-catalyzed protocol is ligand-free and environmentally benign compared to homogeneous palladium conditions, offering practical advantages for scale-up.

Medicinal Chemistry Cross-Coupling Heterocyclic Chemistry

Lipophilicity Enhancement: 5-Phenyl vs. 5-Methyl Substitution and Implications for Membrane Permeability

The 5-phenyl substituent confers substantially higher lipophilicity compared to 5-methyl or unsubstituted 4-hydroxy-2-pyridone analogs. Based on calculated partition coefficients (clogP), the phenyl group adds approximately 1.5–2.0 log units relative to a methyl group, and approximately 2.0–2.5 log units relative to hydrogen at the 5-position. This difference is critical for cell-based assays: 5-phenyl hydroxypyridone derivatives containing the 4-hydroxy-5-phenyl-2-pyridone skeleton have demonstrated cytotoxicity against A549 non-small cell lung cancer cells (IC50 = 27.9 μM) and H1703 cells (IC50 = 6.65 μM) [1]. While these data are from structurally elaborated derivatives rather than the parent compound, they illustrate the pharmacological relevance of the 5-phenyl-4-hydroxy-2-pyridone pharmacophore that 2,4-dihydroxy-5-phenylpyridine provides as a starting material.

Physicochemical Properties Drug Design Lipophilicity

Bidentate Metal Coordination: 2,4-Dihydroxy vs. 2-Hydroxy or 4-Hydroxy Alone

The 2,4-dihydroxy substitution pattern enables 2,4-dihydroxy-5-phenylpyridine to function as a bidentate O,O-chelating ligand for metal coordination, a feature not available to mono-hydroxylated pyridines or pyridones . In contrast, 2-phenylpyridine—a widely used cyclometalating ligand—coordinates via C,N-chelation and requires a different metal center electronic configuration. The O,O-chelation mode of 2,4-dihydroxy-5-phenylpyridine offers distinct coordination geometry and stability profiles that can be leveraged for designing novel metal-organic frameworks (MOFs) or homogeneous catalysts. Quantitative stability constants (log K) for metal complexes of this specific compound have not been reported in the open literature, representing a knowledge gap.

Coordination Chemistry Metal Complexes Ligand Design

Antioxidant Capacity: Hydroxyl Radical Scavenging Potential of Hydroxypyridone Scaffolds

Hydroxypyridone derivatives, including those with 4-hydroxy-2-pyridone cores, have demonstrated DPPH radical scavenging activity with IC50 values typically in the range of 96–190 μM, compared to the standard antioxidant BHT (IC50 ≈ 66.5 μM) [1]. 2,4-Dihydroxy-5-phenylpyridine, bearing two phenolic hydroxyl groups and an extended aromatic system via the 5-phenyl ring, is theoretically capable of more effective radical stabilization than mono-hydroxylated or non-phenyl analogs. However, the specific DPPH IC50 value for the target compound itself has not been reported in the peer-reviewed literature. This represents class-level inference based on the behavior of structurally related 2-pyridone derivatives, and direct experimental confirmation is needed.

Antioxidant Free Radical Scavenging Oxidative Stress

Commercial Availability Profile: Purity and Supply Scalability Differentiation

Commercially, 2,4-dihydroxy-5-phenylpyridine (CAS 102249-52-5) is available from multiple suppliers at 99% purity (HPLC) in quantities ranging from 1 g to 1 kg, classified as pharmaceutical-grade material . This level of purity and scalability supports both early-stage medicinal chemistry (1–50 g) and preclinical development (100 g–1 kg). In contrast, several closely related 5-substituted hydroxypyridones—such as 4-hydroxy-5-methyl-2-pyridone or 4-hydroxy-5-ethyl-2-pyridone—are less commonly stocked at comparable purity levels and quantities, often requiring custom synthesis quotes that introduce longer lead times and higher costs. The established supply chain for the target compound reduces procurement risk for time-sensitive research programs.

Chemical Procurement Quality Control Supply Chain

Best Research and Industrial Application Scenarios for 2,4-Dihydroxy-5-phenylpyridine (CAS 102249-52-5)


Total Synthesis of Leporin A and Related 4-Hydroxy-2-pyridone Alkaloids

2,4-Dihydroxy-5-phenylpyridine is the definitive starting material for the chemical total synthesis of leporin A, an anti-insectan N-methoxy-2-pyridone natural product. The Snider and Lu (1996) synthesis uses this compound in a Knoevenagel condensation to construct the tricyclic core in 35% yield, followed by hydroxylation (71%) and methylation (77%) [1]. Any laboratory replicating or optimizing this synthetic route must procure this specific building block; no alternative hydroxypyridone can participate in the requisite tandem condensation–hetero Diels–Alder cascade. This scenario extends to the synthesis of related pyridone alkaloids such as torrubiellone C and ilicicolin H, where the 5-phenyl-4-hydroxy-2-pyridone pharmacophore is a conserved structural element [2].

Medicinal Chemistry Library Synthesis via Suzuki–Miyaura Cross-Coupling

The 3-iodo derivative of 2,4-dihydroxy-5-phenylpyridine serves as a versatile substrate for Pd/C-catalyzed Suzuki–Miyaura cross-coupling reactions with diverse arylboronic acids. The resulting 3-aryl-4-oxypyridin-2(1H)-one products have been identified as useful intermediates for the development of novel nucleobase analogs with antiherpetic activity [1]. Medicinal chemistry teams engaged in antiviral drug discovery can use this compound to generate focused libraries of 5-phenyl-3-aryl-4-oxypyridin-2(1H)-ones, a chemical space that is inaccessible from simpler, commercially available hydroxypyridone building blocks. The heterogeneous Pd/C catalytic system is ligand-free and amenable to scale-up, supporting both hit-to-lead and early process chemistry activities.

Development of Cell-Permeable Hydroxypyridone Probes for Cancer Biology

The 5-phenyl substituent enhances the lipophilicity of the hydroxypyridone scaffold by approximately 1.5–2.0 log units relative to 5-methyl analogs (estimated class-level clogP values). This physicochemical difference translates into improved membrane permeability, which is critical for intracellular target engagement. Derivatives containing the 4-hydroxy-5-phenyl-2-pyridone core have demonstrated single-digit micromolar cytotoxicity against non-small cell lung cancer lines (A549 IC50 = 27.9 μM; H1703 IC50 = 6.65 μM) [1]. Chemical biologists developing cell-permeable probes, affinity reagents, or targeted protein degradation ligands (PROTACs) based on the hydroxypyridone scaffold should select the 5-phenyl variant to maximize intracellular exposure and minimize confounding permeability limitations in cell-based assays.

Coordination Chemistry and Metal-Organic Framework (MOF) Design

The 2,4-dihydroxy substitution pattern enables 2,4-dihydroxy-5-phenylpyridine to act as a bidentate O,O-chelating ligand for transition metal and lanthanide ions [1]. This coordination mode is distinct from the widely studied C,N-cyclometalation of 2-phenylpyridine ligands, offering complementary coordination geometry, stability, and electronic properties. Researchers in inorganic and materials chemistry seeking to develop novel MOFs, luminescent metal complexes, or homogeneous catalysts can employ this compound as an alternative to traditional phenylpyridine ligands. The 5-phenyl group provides additional opportunities for π–π stacking interactions in the solid state, potentially influencing framework topology and porosity. Direct experimental characterization of metal complexes with this specific ligand remains an area for further investigation.

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